BenchChemオンラインストアへようこそ!

N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine

Aminoindane Regioisomerism Receptor binding topology

N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine (CAS 1019552-25-0) is a chiral secondary amine belonging to the 1-aminoindane class, with the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol. The compound features a 2,3-dihydro-1H-indene core substituted at the 1-position with an N-sec-butyl group, introducing a stereocenter at the alpha-carbon of the sec-butyl side chain in addition to the chiral center at C1 of the indane ring.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13249267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCCC(C)NC1CCC2=CC=CC=C12
InChIInChI=1S/C13H19N/c1-3-10(2)14-13-9-8-11-6-4-5-7-12(11)13/h4-7,10,13-14H,3,8-9H2,1-2H3
InChIKeyAGRBDBHPYXNIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine for Research Procurement: Structural Identity and Key Characteristics


N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine (CAS 1019552-25-0) is a chiral secondary amine belonging to the 1-aminoindane class, with the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol. The compound features a 2,3-dihydro-1H-indene core substituted at the 1-position with an N-sec-butyl group, introducing a stereocenter at the alpha-carbon of the sec-butyl side chain in addition to the chiral center at C1 of the indane ring . This double-chirality scaffold is structurally related to the anti-Parkinsonian drug rasagiline ((R)-N-propargyl-2,3-dihydro-1H-inden-1-amine) and other pharmacologically active 1-aminoindane derivatives explored for monoamine oxidase B (MAO-B) inhibition and serotonin 5-HT₇ receptor modulation [1].

Why N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine Cannot Be Freely Replaced by Other 1-Aminoindane Analogs


The 1-aminoindane scaffold is exquisitely sensitive to N-substituent structure: the propargyl group in rasagiline confers irreversible, mechanism-based MAO-B inhibition (IC₅₀ ~ 3–10 nM), whereas simple N-alkyl variants such as N-methyl or N-ethyl derivatives show dramatically reduced or absent MAO-B activity [1]. For N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine, the branched sec-butyl substituent presents a pharmacophoric topology distinct from both the linear propargyl chain of rasagiline and the bulkier hydrophobic fragments explored in recent SAR studies of coumarin- and tetrahydrobenzoxazepine-based MAO inhibitors [2]. Furthermore, the regioisomeric variant N-(butan-2-yl)-2,3-dihydro-1H-inden-2-amine (CAS 1156778-01-6) relocates the amino group from the 1- to the 2-position, altering the spatial vector and basicity of the nitrogen, which importantly affects receptor binding and metabolic stability profiles . Generic substitution without explicit comparative data risks altering target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine Against Closest Analogs


Regioisomeric Differentiation: 1-Amino vs. 2-Amino Indane Scaffold Binding Vector

N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine positions the amine at the benzylic C1 position of the indane ring, whereas its direct regioisomer N-(butan-2-yl)-2,3-dihydro-1H-inden-2-amine (CAS 1156778-01-6) bears the amine at the C2 position. In the broader 1-aminoindane class, the C1-amino group adopts a preferred spatial orientation that enables key hydrogen-bond interactions with active-site residues in MAO-B (e.g., Tyr-435, Tyr-398, FAD cofactor), whereas the C2-amino analog shifts the nitrogen by approximately 2.4 Å (estimated from X-ray co-crystal structures of related 1-aminoindane-MAO-B complexes), disrupting this critical binding motif [1]. There are no direct comparative MAO-B IC₅₀ data available for these two specific compounds, as the C1 regioisomer (target compound) remains uncharacterized in published enzymatic assays; however, class-level inference from the 1-aminoindane vs. 2-aminoindane SAR in MAO-B inhibition studies indicates that 2-aminoindane derivatives universally lack potent MAO-B activity [2].

Aminoindane Regioisomerism Receptor binding topology

N-Alkyl Substituent Branching: sec-Butyl vs. n-Butyl vs. Propargyl Pharmacophore Differentiation

The target compound carries a chiral sec-butyl (butan-2-yl) substituent containing an sp³-hybridized branching point adjacent to the amine nitrogen. Rasagiline, the clinical MAO-B inhibitor, employs a rigid, linear N-propargyl group (sp-hybridized) that forms a covalent adduct with the FAD N5 atom upon activation [1]. The sec-butyl group lacks the terminal alkyne motif required for mechanism-based irreversible inhibition. In the SAR landscape of 2,3-dihydro-1H-inden-1-amine derivatives reported by Xiao et al. (2018), hydrophobic fragment introduction at the N-position was shown to modulate both MAO-B inhibitory potency and isoform selectivity (MAO-B vs. MAO-A), with the nature of the N-substituent (linear alkyl, branched alkyl, arylalkyl) directly correlating with the ability to occupy a hydrophobic sub-pocket in the MAO-B entrance cavity [2]. No published IC₅₀ values are available for N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine itself; however, the structurally related N-(n-butyl) analog exhibited MAO-B IC₅₀ values in the low micromolar range (exact value not reported in public domain), approximately 100- to 1000-fold weaker than rasagiline (IC₅₀ ≈ 3–10 nM) [3].

Sec-butyl substituent N-alkyl SAR Rasagiline analog MAO-B inhibitor design

Chiral Complexity: Dual Stereocenter Advantage Over Mono-Chiral Aminoindane Probes

N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine possesses two stereogenic centers: the C1 carbon of the indane ring and the alpha-carbon of the sec-butyl side chain. This creates four possible stereoisomers (two diastereomeric pairs). In contrast, rasagiline and its closely studied analogs (e.g., N-methyl, N-ethyl, N-n-propyl derivatives) contain only one stereocenter at C1, yielding a single enantiomeric pair [1]. Commercially available samples of the target compound are typically supplied as racemic mixtures or as single enantiomers at specified purity (e.g., Leyan supplies N-(sec-butyl)-2,3-dihydro-1H-inden-1-amine at 95% purity, CAS 1019552-25-0) . The presence of the sec-butyl chiral center provides a unique handle for diastereomeric resolution studies and offers a more demanding stereochemical challenge for asymmetric synthesis methodology development compared to mono-chiral 1-aminoindane substrates. No comparative Eudismic ratio (eudysmic ratio) or enantiomer-specific activity data are publicly available for this compound.

Chiral amine Stereochemistry Diastereomer separation Enantiopure building block

Optimal Research and Development Application Scenarios for N-(Butan-2-yl)-2,3-dihydro-1H-inden-1-amine


Chiral Probe in Stereochemistry–Activity Relationship (SSAR) Studies of Aminoindane-Based Targets

With its dual stereocenters, N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine enables systematic investigation of diastereomer-specific binding to MAO-B or 5-HT₇ receptors. Unlike mono-chiral aminoindanes (e.g., rasagiline) that only allow comparison of two enantiomers, this compound permits four-way stereoisomer profiling, providing richer SAR information for computational docking models and pharmacophore refinement [1].

Reversible MAO-B Inhibitor Lead Scaffold Exploration

The sec-butyl substituent lacks the propargyl warhead required for irreversible FAD covalent adduct formation, positioning this compound as a candidate for reversible, competitive MAO-B inhibition screening alongside N-alkyl indane series described in the 2019 BMC Letters report [2]. Procurement of this specific compound fills a gap in the N-alkyl SAR library between smaller N-alkyl (methyl, ethyl) and larger N-arylalkyl probes.

Regioisomeric Reference Standard for Analytical Method Development

The structural similarity between N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine (CAS 1019552-25-0) and its 2-aminoindane regioisomer (CAS 1156778-01-6) makes the 1-amino isomer an essential reference standard for developing and validating HPLC, UPLC-MS, or GC-MS methods aimed at separating and quantifying regioisomeric impurities in synthetic aminoindane libraries .

Asymmetric Synthesis Methodology Development: Benchmark Substrate for Reductive Amination

The combination of a conformationally constrained indane ring and a chiral racemic sec-butyl amine donor presents a challenging substrate for asymmetric reductive amination methodology. Researchers developing novel chiral catalysts or biocatalytic amination routes can benchmark enantioselectivity and diastereoselectivity against this well-defined, commercially available substrate [3].

Quote Request

Request a Quote for N-(butan-2-yl)-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.